N-(3-Chlorophenyl)piperidine-4-carboxamide
Description
Contextualization within Piperidine (B6355638) Carboxamide Chemistry and Medicinal Significance
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. researchgate.net Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates. chemimpex.comnih.gov When combined with a carboxamide functional group, the resulting piperidine carboxamide core becomes a key pharmacophore in the design of enzyme inhibitors and receptor modulators. acs.org
The piperidine framework is a cornerstone in the structure of over 70 commercially available drugs, highlighting its importance in medicinal chemistry. researchgate.net Derivatives of piperidine have demonstrated a wide spectrum of biological activities, including applications as central nervous system modulators, anticancer agents, and analgesics. researchgate.net The incorporation of an N-aryl substituent, such as the 3-chlorophenyl group in the compound of focus, allows for the exploration of specific interactions with biological targets, making N-aryl piperidines a subject of significant synthetic and medicinal interest. chemrxiv.org
Rationale for Investigating N-(3-Chlorophenyl)piperidine-4-carboxamide and its Derivatives
The investigation into this compound and its derivatives is driven by the pursuit of novel therapeutic agents with enhanced potency and selectivity. The specific substitution pattern of the 3-chlorophenyl group offers a unique electronic and steric profile that can influence the binding affinity and selectivity of the molecule for its biological target.
A primary rationale for synthesizing and studying N-aryl piperidine-4-carboxamides is their potential as enzyme inhibitors. For instance, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide have been designed and synthesized as inhibitors of human carbonic anhydrases, enzymes implicated in various physiological and pathological processes. acs.org The exploration of different substituents on the aryl ring is a key strategy in structure-activity relationship (SAR) studies to optimize inhibitory activity and selectivity.
Furthermore, the piperidine-4-carboxamide scaffold has been identified as a novel moiety for the development of inhibitors for other enzymes, such as secretory glutaminyl cyclase, which is implicated in Alzheimer's disease. The unique binding modes of these compounds make them attractive candidates for designing high-affinity inhibitors.
Overview of Current Research Gaps and Future Academic Directions for the Compound
While the broader class of piperidine carboxamides has been extensively studied, specific research on this compound is less comprehensive, presenting several research gaps and opportunities for future investigation. A significant portion of the existing research focuses on the piperidine-3-carboxamide regioisomer, leaving the pharmacological potential of the 4-carboxamide isomer relatively underexplored. acs.org
Future academic directions for this compound are likely to focus on several key areas:
Expansion of Biological Screening: Systematic screening of the compound and its derivatives against a wider range of biological targets, including various enzymes, receptors, and ion channels, is warranted to uncover novel therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how modifications to the 3-chlorophenyl ring and the piperidine core affect biological activity. This includes exploring the impact of different substituents and their positions on potency and selectivity.
Computational and Structural Biology Studies: The use of molecular docking and X-ray crystallography can provide detailed insights into the binding interactions of this compound with its biological targets, guiding the rational design of more potent and selective analogs. acs.org
Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access a diverse library of this compound derivatives is crucial for advancing research in this area. chemrxiv.org
Research Objectives and Methodological Scope for this compound Studies
The primary research objective for studies involving this compound is the discovery and optimization of novel bioactive molecules. This overarching goal is typically broken down into several specific aims:
Synthesis of Analog Libraries: The synthesis of a series of analogs with systematic variations in the structure of this compound is a fundamental objective. This allows for a thorough exploration of the chemical space around the core scaffold.
In Vitro Biological Evaluation: A key objective is to assess the biological activity of the synthesized compounds through a battery of in vitro assays. This can include enzyme inhibition assays, receptor binding assays, and cell-based assays to determine potency, selectivity, and mechanism of action. researchgate.net
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds is a critical objective in the early stages of drug discovery to assess their potential for in vivo efficacy.
In Vivo Efficacy Studies: For compounds that demonstrate promising in vitro activity and pharmacokinetic profiles, the ultimate objective is to evaluate their efficacy in relevant animal models of disease.
The methodological scope for these studies is broad and interdisciplinary, encompassing organic synthesis, medicinal chemistry, pharmacology, biochemistry, and computational chemistry. A typical research workflow is presented in the table below.
| Research Phase | Key Methodologies |
| Compound Synthesis | Multi-step organic synthesis, purification (e.g., chromatography), and structural characterization (e.g., NMR, Mass Spectrometry). researchgate.net |
| Biological Screening | High-throughput screening (HTS), enzyme kinetics, radioligand binding assays, cell viability assays. |
| Lead Optimization | Structure-activity relationship (SAR) analysis, computational modeling (e.g., molecular docking, QSAR), parallel synthesis. acs.org |
| Preclinical Evaluation | In vivo pharmacokinetic studies, efficacy testing in animal models, preliminary toxicology assessments. |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXSTJMBRRXDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for N 3 Chlorophenyl Piperidine 4 Carboxamide
Retrosynthetic Analysis and Strategic Disconnections for the N-(3-Chlorophenyl)piperidine-4-carboxamide Scaffold
Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, the most prominent strategic disconnection is the amide bond (C(O)-N). This bond cleavage simplifies the molecule into two primary synthons: a piperidine-4-carbonyl derivative and a 3-chloroaniline (B41212) moiety.
Primary Disconnection (Amide Bond): This disconnection breaks the molecule into piperidine-4-carboxylic acid (or its activated form, such as an acyl chloride or ester) and 3-chloroaniline . This is the most direct and common approach, as the formation of amide bonds is a well-established and versatile transformation in organic synthesis.
Secondary Disconnections (Piperidine Ring): Further deconstruction of the piperidine-4-carboxylic acid fragment reveals several potential strategies for the synthesis of the piperidine (B6355638) ring itself:
Hydrogenation of Pyridine (B92270) Precursors: A corresponding substituted pyridine, such as a pyridine-4-carboxylic acid derivative, can be hydrogenated to form the saturated piperidine ring. nih.govresearchgate.net This method is widely used but often requires transition metal catalysts and can involve harsh conditions. nih.gov
Intramolecular Cyclization: The piperidine ring can be formed through intramolecular cyclization of an acyclic precursor containing a nitrogen source and an electrophilic center. nih.govmdpi.com For instance, a 1,5-dihaloalkane can react with an amine, or an amino-aldehyde can undergo reductive amination.
This analysis suggests that a convergent synthesis, where the piperidine and chlorophenyl fragments are prepared separately and then coupled, is the most efficient strategy.
Development and Refinement of Novel Synthetic Pathways
Building on the retrosynthetic analysis, various synthetic pathways can be developed. The refinement of these pathways focuses on improving efficiency, scalability, and purity.
Amidation Reactions and their Mechanistic Investigation
The formation of the amide bond is the crucial step in the synthesis of this compound. A plethora of methods exist for this transformation, generally involving the activation of the carboxylic acid component. organic-chemistry.org
Common Amidation Methods:
Acyl Chloride Method: Piperidine-4-carboxylic acid can be converted to the more reactive piperidine-4-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 3-chloroaniline, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.
Coupling Reagent-Mediated Amidation: This is a widely used approach in modern organic synthesis due to its mild conditions and high efficiency. unimi.it Carboxylic acids and amines are coupled directly using a condensing agent.
Mechanistically, coupling agents like HATU react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-chloroaniline), leading to the formation of the tetrahedral intermediate, which subsequently collapses to yield the desired amide and releases the coupling agent byproducts. researchgate.net The use of additives like HOBt or DMAP can further accelerate the reaction. nih.gov
Modifications of the Piperidine Ring System for this compound Derivatives
The piperidine scaffold is a common motif in pharmacologically active compounds, and its modification allows for the synthesis of a diverse library of derivatives. nih.govresearchgate.netresearchgate.net
N-Functionalization: The secondary amine of the piperidine ring is a prime site for modification.
N-Alkylation/N-Arylation: The nitrogen can be functionalized before or after the amidation step. Reactions such as reductive amination with aldehydes or ketones, or nucleophilic substitution with alkyl halides, can introduce a variety of substituents.
N-Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamide derivatives, a common functional group in medicinal chemistry. researchgate.netnih.gov
C-Functionalization: Introducing substituents onto the carbon framework of the piperidine ring typically requires starting with a pre-functionalized precursor. For example, using a substituted piperidin-4-one in a Strecker-type synthesis can lead to derivatives with substitution at the 4-position. researchgate.net Aza-Prins type cyclization of epoxides and homoallylic amines represents another advanced method for constructing substituted piperidine rings. rasayanjournal.co.in
Introduction and Functionalization of the 3-Chlorophenyl Moiety
The 3-chlorophenyl group is typically introduced using 3-chloroaniline as the starting material for the key amidation reaction. google.com To create derivatives with different substitution patterns on the aromatic ring, one would start with the corresponding substituted aniline (B41778).
The synthesis of substituted anilines can be achieved through various standard aromatic chemistry reactions:
Nitration and Reduction: Nitration of a substituted benzene (B151609) followed by reduction of the nitro group is a classic route to substituted anilines.
Halogenation: Direct halogenation of an aniline derivative (with appropriate protection of the amino group) or a precursor molecule can introduce additional halogen atoms.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the C-N bond between an aryl halide and an amine, providing an alternative route to substituted anilines.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of the synthesis, reaction parameters must be carefully optimized. Key variables include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants. nih.govnih.gov Optimization is often performed on a small scale before scaling up the reaction. researchgate.net
For the crucial amidation step, a systematic study of these parameters can lead to significant improvements in yield and purity, minimizing the formation of side products.
| Entry | Coupling Reagent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCC | DCM | None | 25 | 65 |
| 2 | EDC/HOBt | DMF | DIPEA | 25 | 85 |
| 3 | HATU | DMF | DIPEA | 25 | 92 |
| 4 | T3P® | EtOAc | Pyridine | 50 | 88 |
| 5 | SOCl₂ then Amine | Toluene | Triethylamine | 80 | 78 |
Data in this table is illustrative and based on typical results for amidation reactions found in the chemical literature.
The data illustrates that uronium-based coupling reagents like HATU in polar aprotic solvents like DMF often provide the highest yields under mild conditions. researchgate.netresearchgate.net The choice of base is also critical; hindered amine bases like DIPEA are often preferred to minimize side reactions.
Advanced Purification Techniques and Strategies
After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Crystallization: If the product is a stable solid with suitable solubility properties, crystallization is an effective and scalable purification method. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Column Chromatography: This is one of the most common purification techniques in organic synthesis. The crude mixture is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. nih.govrasayanjournal.co.in Gradient elution, where the solvent composition is changed during the separation, is often used to improve resolution.
Acid-Base Extraction: Due to the presence of the basic piperidine nitrogen, the compound can be selectively extracted. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution, which protonates the piperidine nitrogen, pulling it into the aqueous layer. Impurities that are not basic remain in the organic layer. The aqueous layer can then be basified, and the pure product re-extracted into a fresh organic solvent.
For achieving very high purity, a combination of these techniques may be employed.
Scalability Considerations for this compound Synthesis
The successful transition of a synthetic route from a laboratory setting to industrial-scale production necessitates careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and regulatory compliance. While specific scalability data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of process chemistry and insights from the large-scale synthesis of related piperidine derivatives allow for an informed discussion of the key considerations.
A common and direct method for the synthesis of N-aryl piperidine-4-carboxamides involves the coupling of a piperidine-4-carboxylic acid derivative with an appropriate aniline. For the target compound, this would typically involve the reaction of piperidine-4-carboxylic acid with 3-chloroaniline. The scalability of such a process is contingent on several critical parameters.
Key Scalability Factors:
Starting Material Availability and Cost: The accessibility and price of the primary starting materials, piperidine-4-carboxylic acid and 3-chloroaniline, are paramount for a commercially viable process. Both are generally available, but their cost at bulk quantities can significantly impact the final product's price.
Reagent Selection and Stoichiometry: The choice of coupling agents is crucial. While reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective on a lab scale, their high cost and the generation of stoichiometric byproducts can render them unsuitable for large-scale production. researchgate.net Alternative, more cost-effective coupling agents or the conversion of the carboxylic acid to an acid chloride are often preferred in industrial settings.
Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and ease of purification. Solvents used in large-scale production must be readily available, have a low environmental impact, and be easily recoverable to minimize waste and cost. For instance, while DMF is a common solvent in laboratory-scale amide bond formations, its high boiling point and potential for decomposition can pose challenges in a plant setting. researchgate.net
Reaction Conditions and Safety: The optimization of reaction temperature, pressure, and time is critical for maximizing yield and minimizing impurity formation. Exothermic reactions, in particular, require careful monitoring and control on a large scale to prevent thermal runaways. The use of closed reaction vessels may be necessary for reactions involving volatile or hazardous reagents. google.com
Work-up and Purification: The purification method must be scalable and efficient. Chromatography, while common in the lab, is often avoided in large-scale production due to high solvent consumption and cost. Crystallization, distillation, or extraction are generally preferred methods for isolating the final product in high purity. The development of a robust crystallization process is often a key step in process optimization.
Waste Management: The environmental impact of a chemical process is a major consideration. The generation of large volumes of waste, particularly from byproducts of coupling agents and solvents, needs to be minimized. The development of catalytic methods is a highly desirable goal in this regard.
Interactive Data Table: Comparison of Amide Coupling Reagents
The following table provides a comparative overview of common amide coupling reagents that could be employed in the synthesis of this compound, highlighting aspects relevant to scalability.
| Coupling Reagent | Pros | Cons on Scale-up |
| HATU | High efficiency, mild conditions | High cost, stoichiometric byproduct |
| EDC/HOBt | Good efficiency, relatively mild | Moderate cost, potential for side reactions |
| SOCl₂/Thionyl Chloride | Low cost, reactive intermediate | Harsh conditions, generation of HCl and SO₂ |
| T3P® (Propylphosphonic Anhydride) | High yields, easy work-up | Moderate cost |
Process Optimization Strategies:
To address the challenges of scalability, several process optimization strategies can be envisioned for the synthesis of this compound.
Route Scouting: A thorough evaluation of different synthetic routes is essential. An alternative to the direct amide coupling could involve the initial synthesis of piperidine-4-carboxamide, followed by an N-arylation reaction with a suitable 3-chlorophenylating agent.
Catalyst Screening: For N-arylation routes, the screening of different catalysts (e.g., palladium or copper-based) and ligands is crucial to identify a system that is both highly active and cost-effective.
Crystallization Development: A significant effort in process development would likely focus on establishing a reliable crystallization method for the final product. This would involve screening various solvents and conditions to obtain the desired crystal form with high purity and good filtration characteristics.
Telescoping Processes: To improve efficiency and reduce waste, a "telescoped" process, where multiple reaction steps are carried out in a single reactor without isolation of intermediates, could be developed.
Advanced Structural Elucidation and Conformational Analysis of N 3 Chlorophenyl Piperidine 4 Carboxamide
Spectroscopic Methodologies for Comprehensive Structural Assignment
A combination of spectroscopic methods is employed to ascertain the intricate structural details of N-(3-Chlorophenyl)piperidine-4-carboxamide, from its atomic connectivity to the electronic nature of its constituent parts.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data.
In ¹H NMR spectra of related piperidine-4-carboxamide derivatives, the protons on the piperidine (B6355638) ring typically exhibit characteristic chemical shifts. For instance, the axial and equatorial protons at the C2 and C6 positions often appear as distinct multiplets due to their different magnetic environments. The proton at the C4 position, adjacent to the carboxamide group, also shows a specific chemical shift. The aromatic protons of the 3-chlorophenyl group would present as a complex multiplet pattern in the downfield region of the spectrum, with their coupling constants providing information about their relative positions on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C'2, C'4, C'5, C'6) | 7.0 - 7.8 | m |
| NH (Amide) | 7.5 - 8.5 | br s |
| CH (Piperidine C4) | 2.5 - 3.0 | m |
| CH₂ (Piperidine C2, C6 - eq) | 3.0 - 3.5 | m |
| CH₂ (Piperidine C2, C6 - ax) | 2.6 - 3.1 | m |
| CH₂ (Piperidine C3, C5 - eq) | 1.8 - 2.2 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 173 - 176 |
| Aromatic (C'1) | 139 - 142 |
| Aromatic (C'3) | 134 - 136 |
| Aromatic (C'2, C'4, C'5, C'6) | 118 - 131 |
| Piperidine (C4) | 40 - 45 |
| Piperidine (C2, C6) | 43 - 48 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is indispensable for determining the molecular weight and probing the fragmentation pathways of this compound. Techniques such as electrospray ionization (ESI) are commonly used. The positive-ion ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
The fragmentation pattern provides valuable structural information. Cleavage of the amide bond is a likely fragmentation pathway, leading to the formation of ions corresponding to the 3-chloroaniline (B41212) moiety and the piperidine-4-carboxamide fragment. Another potential fragmentation involves the piperidine ring itself. Studies on related compounds like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have shown that fragmentation of the piperazine (B1678402) ring is a significant process. nih.gov While a direct mass spectrum for the target compound is not available, analysis of related structures such as N-(4-chlorophenyl)piperidine-3-carboxamide provides predicted m/z values for various adducts. uni.lu
Table 3: Predicted m/z Values for Key Fragments of this compound
| Fragment | Structure | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₂H₁₆ClN₂O]⁺ | 239.09 |
| [3-chloroaniline]⁺ | [C₆H₆ClN]⁺ | 127.02 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These methods are often complemented by computational approaches like Density Functional Theory (DFT) for more accurate spectral assignments. researchgate.netcardiff.ac.uk
The IR spectrum would prominently feature the N-H stretching vibration of the amide group, typically in the range of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) is expected to appear as a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) usually occurs near 1550 cm⁻¹. C-H stretching vibrations from the piperidine and aromatic rings would be observed around 2850-3100 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group would be found in the lower frequency region of the spectrum. nih.gov
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and the piperidine ring skeletal vibrations are often more prominent in the Raman spectrum. For instance, studies on 1-(4-chlorophenyl)piperazine (B178656) show characteristic Raman bands for the phenyl ring and piperazine ring stretching modes. scispace.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3300 - 3500 |
| Amide C=O | Stretch (Amide I) | 1630 - 1680 |
| Amide N-H | Bend (Amide II) | 1510 - 1570 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2970 |
| C-N | Stretch | 1200 - 1350 |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, specifically identifying the chromophores. The primary chromophore in this compound is the 3-chlorophenyl group attached to the amide nitrogen.
The UV-Vis spectrum is expected to show absorption bands corresponding to the π → π* transitions of the benzene (B151609) ring. The presence of the chlorine atom and the amide group as substituents on the phenyl ring will influence the position and intensity of these absorption maxima (λmax). For similar piperidine-4-carboxamide derivatives, UV λmax values have been reported around 270 nm. researchgate.net The exact λmax would be sensitive to the solvent environment.
X-ray Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions
Although no specific X-ray crystallographic data for this compound was found in the provided search results, this technique would be the definitive method for determining its three-dimensional structure in the solid state. A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles.
Furthermore, it would reveal the solid-state conformation of the piperidine ring, which typically adopts a chair conformation. The orientation of the 3-chlorophenyl group relative to the piperidine-4-carboxamide moiety would be clearly defined. Crucially, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. These interactions are fundamental to the material's physical properties.
Conformational Landscape Analysis through Experimental and Computational Approaches
The conformational flexibility of this compound, particularly concerning the piperidine ring and the rotation around the amide bond, can be investigated through a combination of experimental and computational methods.
Experimental techniques like variable-temperature NMR can provide information about the energy barriers between different conformers.
Computational modeling, using methods like Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of the molecule. researchgate.net These calculations can identify the most stable conformers and the transition states connecting them. For the piperidine ring, the chair conformation is expected to be the most stable. The orientation of the carboxamide group (axial vs. equatorial) at the C4 position is a key conformational question that can be addressed computationally. Additionally, the rotational barrier around the C(O)-N bond of the amide and the C(aromatic)-N bond can be calculated to understand the molecule's dynamic behavior. Such computational studies have been applied to related piperidine derivatives to understand their conformational preferences.
Table of Compounds
| Compound Name |
|---|
| This compound |
| N,N-ethylmethyl-piperidine-4-carboxylic acid |
| 1-(3-chlorophenyl)piperazine |
| N-(4-chlorophenyl)piperidine-3-carboxamide |
Stereochemical Investigations of Chiral this compound Analogues
The introduction of chirality into analogues of this compound significantly increases their chemical complexity and potential for specific biological interactions. The stereochemistry of these analogues, arising from the presence of one or more chiral centers, dictates their three-dimensional structure, which in turn can profoundly influence their pharmacological and pharmacokinetic properties. Consequently, the stereoselective synthesis and rigorous stereochemical analysis of these chiral analogues are of paramount importance in medicinal chemistry.
Research in this area focuses on the preparation of enantiomerically pure or enriched compounds and the detailed investigation of their conformational preferences and the spatial arrangement of substituents. This allows for a deeper understanding of the structure-activity relationships (SAR) where the biological activity of different stereoisomers can be compared.
A common strategy for accessing chiral piperidine derivatives is through the use of chiral starting materials or through asymmetric synthesis. For instance, the synthesis of chiral piperidine-3-carboxamide derivatives has been successfully achieved starting from (R)-piperidine-3-carboxylic acid. This approach ensures a fixed stereocenter from the outset, allowing for the synthesis of a series of enantiomerically pure compounds. While this specific example pertains to the 3-carboxamide, the principles are directly applicable to the synthesis of chiral 4-carboxamide analogues.
Once synthesized, the stereochemical integrity and absolute configuration of these chiral analogues must be unambiguously determined. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common technique for the separation and analysis of enantiomers. Furthermore, X-ray crystallography provides definitive proof of the relative and absolute stereochemistry of crystalline compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are also invaluable for elucidating the conformational preferences of the piperidine ring and its substituents in solution.
Conformational analysis of substituted piperidines reveals that they typically adopt a chair conformation. researchgate.netnih.gov However, the presence of bulky N-aryl substituents can influence the conformational equilibrium and the orientation of other substituents on the ring. nih.gov For N-acylpiperidines, a pseudoallylic strain can favor an axial orientation of a substituent at the 2-position. nih.gov In the case of 4-substituted N-arylpiperidines, the interplay of steric and electronic effects determines the preferred conformation and the orientation of the carboxamide group.
Investigations into related chiral piperidine systems have demonstrated that different stereoisomers can exhibit distinct biological activities. For example, in a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, the (R)-(-)-isomers were generally found to be more potent as TRPM8 antagonists than the corresponding (S)-(+)-isomers. nih.gov This underscores the critical role of stereochemistry in molecular recognition and biological function.
A representative, albeit hypothetical, research endeavor into chiral analogues of this compound could involve the synthesis and characterization of enantiopure compounds with an additional substituent on the piperidine ring, for example, a methyl group at the 2-position. The synthesis could be achieved through asymmetric hydrogenation of a corresponding substituted pyridine (B92270) precursor. The resulting diastereomers (cis and trans) could then be separated and their absolute configurations determined by X-ray crystallography.
The following data table illustrates the type of characterization data that would be collected for such a hypothetical series of chiral analogues.
| Compound ID | Chemical Name | Stereochemistry | Melting Point (°C) | Optical Rotation [α]D (c, solvent) |
| 1a | (2R,4S)-N-(3-Chlorophenyl)-2-methylpiperidine-4-carboxamide | cis | 155-157 | +15.2 (1.0, CHCl3) |
| 1b | (2S,4R)-N-(3-Chlorophenyl)-2-methylpiperidine-4-carboxamide | cis | 154-156 | -14.9 (1.0, CHCl3) |
| 2a | (2R,4R)-N-(3-Chlorophenyl)-2-methylpiperidine-4-carboxamide | trans | 168-170 | +28.5 (1.0, CHCl3) |
| 2b | (2S,4S)-N-(3-Chlorophenyl)-2-methylpiperidine-4-carboxamide | trans | 167-169 | -27.8 (1.0, CHCl3) |
Further detailed NMR studies on these separated diastereomers would reveal the preferred conformation of the piperidine ring and the axial or equatorial orientation of the substituents. For instance, in the cis isomers, a conformational equilibrium between two chair forms might be observed, whereas the trans isomers might exist predominantly in a single, more stable chair conformation. Such detailed stereochemical and conformational understanding is crucial for designing analogues with optimized biological activity and for elucidating the key structural features required for interaction with their biological target.
Computational Chemistry and Molecular Modeling Studies of N 3 Chlorophenyl Piperidine 4 Carboxamide
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and reactivity of N-(3-Chlorophenyl)piperidine-4-carboxamide. researchgate.net These methods provide a detailed picture of the molecule's three-dimensional structure, electron distribution, and reactive sites. researchgate.netnih.gov
DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. researchgate.netresearchgate.net Such studies confirm that the piperidine (B6355638) ring typically adopts a stable chair conformation. semanticscholar.org
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is used to study intramolecular charge transfer and stabilization energies, revealing the delocalization of electron density between occupied and unoccupied orbitals. researchgate.netnih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to predict reactive sites for electrophilic and nucleophilic attack. The MEP map visualizes the charge distribution, where negative potential regions (typically red) indicate sites prone to electrophilic attack, and positive regions (blue) are susceptible to nucleophilic attack. researchgate.netnih.gov This information is crucial for understanding how the molecule might interact with biological macromolecules. researchgate.net
Table 1: Representative Data from Quantum Chemical Calculations for Piperidine-Based Compounds
| Parameter | Description | Typical Finding/Significance |
|---|---|---|
| Optimized Geometry | Lowest energy conformation of the molecule. | Confirms the stable chair conformation of the piperidine ring. semanticscholar.org |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Localized on electron-rich areas like the phenyl ring. researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Localized on electron-deficient areas. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of electron density. | Identifies positive (electrophilic) and negative (nucleophilic) sites, predicting interaction points. nih.gov |
| NBO Analysis | Analyzes charge transfer and intramolecular interactions. | Quantifies the stability derived from electron delocalization and hyperconjugative interactions. nih.gov |
Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its interactions when bound to a biological target. nih.govnih.gov
Starting from a docked pose obtained from molecular docking, MD simulations are performed in a simulated physiological environment, typically using an explicit solvent model like TIP3P water and a force field such as OPLS4. nih.gov The simulation tracks the movements of all atoms over a set period, often nanoseconds, allowing for the observation of conformational changes in both the ligand and the protein. researchgate.netnih.gov
Analysis of the MD trajectory includes calculating the Root Mean Square Deviation (RMSD) of the ligand and protein. A stable RMSD value over time suggests that the complex is in a stable conformation and the ligand remains securely in the binding pocket. nih.gov The Root Mean Square Fluctuation (RMSF) is also analyzed to identify which parts of the protein or ligand are more flexible.
MD simulations are crucial for validating docking results by assessing the dynamic stability of the predicted binding pose. researchgate.net They can reveal whether key interactions, such as hydrogen bonds identified in docking, are maintained throughout the simulation. youtube.com This dynamic view provides a more realistic understanding of the protein-ligand recognition process than the static picture offered by docking alone. researchgate.net
Table 2: Key Analysis Metrics in Molecular Dynamics Simulations
| Metric | Purpose | Interpretation |
|---|---|---|
| Root Mean Square Deviation (RMSD) | To assess the structural stability of the protein-ligand complex over time. | A low and stable RMSD value indicates the complex has reached equilibrium and the ligand is stably bound. nih.gov |
| Root Mean Square Fluctuation (RMSF) | To measure the flexibility of individual amino acid residues or ligand atoms. | High RMSF values indicate regions of high mobility, while low values indicate stable regions. |
| Protein-Ligand Hydrogen Bonds | To monitor the persistence of hydrogen bonds during the simulation. | Stable hydrogen bonds confirm their importance in anchoring the ligand to the binding site. youtube.com |
| Conformational Analysis | To sample different conformations of the ligand and protein. researchgate.net | Reveals the accessible conformational space and potential induced-fit effects upon binding. frontiersin.org |
Molecular Docking Analyses with Identified or Putative Biological Targets
Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For this compound and its analogs, docking studies have been performed against various targets, including protein kinases and receptors, to elucidate their potential mechanisms of action. researchgate.netnih.gov
Docking algorithms predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. benthamdirect.com Studies on similar piperidine-4-carboxamide derivatives have shown that these compounds can achieve favorable binding energies against various targets like protein kinases. dovepress.com
The interaction modes are analyzed to understand the molecular basis of binding. Common interactions for this class of compounds include:
Hydrogen Bonds: The carboxamide moiety is a key hydrogen bond donor and acceptor, often forming critical hydrogen bonds with residues in the protein's active site, such as the hinge region of kinases. acs.org
Hydrophobic Interactions: The chlorophenyl ring typically engages in hydrophobic and van der Waals interactions within a lipophilic pocket of the target protein. nih.gov
π-Cation Interactions: The piperidine nitrogen, when protonated, can form favorable π-cation interactions with aromatic residues like tryptophan or tyrosine in the binding site. acs.org
These interactions collectively contribute to the stability and affinity of the ligand-protein complex. unibas.ch
Table 3: Representative Docking Scores and Interactions for Piperidine Carboxamide Analogs
| Target Protein | Analog/Derivative | Docking Score (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Enoyl-acyl carrier protein reductase (InhA) | Piperidin-4-imine derivative | -9.392 | Hydrogen bonds, hydrophobic interactions. dovepress.com |
| Human Carbonic Anhydrase IX (hCA IX) | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | -8.90 | Hydrophobic contacts with V131, interactions with P201, P202. nih.gov |
| Tyrosine Kinase (PDB: 1T46) | 2,6-diaryl-piperidin-4-one derivative | -8.2 | Hydrogen bonds with backbone residues. benthamdirect.com |
| EGFR Kinase | Piperine-carboximidamide hybrid | -8.5 | Hydrogen bond with Met793, hydrophobic interactions. nih.gov |
Docking analyses are crucial for identifying the specific amino acid residues that are key to ligand binding. nih.gov For piperidine-based inhibitors targeting protein kinases, interactions with hinge region residues are often critical for potent inhibition. acs.org For example, in studies of Protein Kinase B (Akt) inhibitors, the pyrrolopyrimidine portion of related molecules forms hydrogen bonds with hinge region residues, while the piperidine and its substituent occupy adjacent pockets. nih.govacs.org
In human Carbonic Anhydrase (hCA) isoforms, the piperidine ring of similar inhibitors has been observed to make hydrophobic contacts with residues such as Valine 131 and Leucine 141. nih.gov In sigma-1 receptors, the protonated piperidine nitrogen can form a salt bridge with acidic residues like Aspartate 126 and Glutamate 172. nih.gov The identification of these key residues and the characteristics of the binding site (e.g., size, hydrophobicity, presence of H-bond donors/acceptors) provide a roadmap for structure-based drug design, enabling modifications to the ligand to enhance affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. researchgate.net
In a typical 3D-QSAR study, a dataset of structurally related compounds with known biological activities (e.g., IC₅₀ values) is aligned based on a common scaffold. researchgate.net
CoMFA calculates steric and electrostatic fields around the aligned molecules. nih.gov
CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.
The resulting field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression to build a predictive model. nih.gov The model is visualized using contour maps, which show regions where modifications to the molecular structure would likely increase (favorable regions, often green/blue) or decrease (unfavorable regions, often yellow/red) biological activity. nih.govdntb.gov.ua For example, a QSAR model might indicate that adding a bulky, electropositive group at a specific position on the phenyl ring could enhance binding affinity. researchgate.net These models provide crucial guidance for rationally designing new, more potent analogues. researchgate.net
In silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. researchgate.net For this compound, various computational tools and web servers (e.g., SwissADME, pkCSM, admetSAR) are used to predict its ADME profile. benthamdirect.comresearchgate.netchemjournal.kz
These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could prevent a compound from becoming a viable drug. researchgate.net Key parameters evaluated include:
Absorption: Predicted using models for human intestinal absorption (HIA) and Caco-2 cell permeability. Physicochemical properties like lipophilicity (logP) and aqueous solubility (logS) are also critical. benthamdirect.com
Distribution: Assessed by predicting blood-brain barrier (BBB) permeability and plasma protein binding (PPB).
Metabolism: Predicted by identifying which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound or be inhibited by it. researchgate.net
Excretion: Related to the compound's total clearance.
Drug-likeness: Evaluated based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.net
Table 4: Representative In Silico ADME/Tox Predictions for Piperidine-Based Compounds
| ADME Parameter | Description | Significance for Drug Development |
|---|---|---|
| Lipophilicity (logP) | Octanol-water partition coefficient; measures lipophilicity. | Affects absorption, distribution, and metabolism. Ideal range often cited as < 5. researchgate.net |
| Aqueous Solubility (logS) | Measures how well the compound dissolves in water. | Crucial for absorption and formulation. Poor solubility can limit bioavailability. |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High GI absorption is desirable for orally administered drugs. researchgate.net |
| BBB Permeability | Prediction of the ability to cross the blood-brain barrier. | Essential for CNS-targeting drugs; undesirable for peripherally acting drugs. |
| CYP Inhibition | Prediction of whether the compound inhibits key metabolic enzymes. | Inhibition of CYP enzymes can lead to drug-drug interactions. researchgate.net |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral bioavailability. | Compounds that adhere to the rule are more likely to be orally active. benthamdirect.com |
Pharmacological and Biological Research Investigations of N 3 Chlorophenyl Piperidine 4 Carboxamide Mechanism Focused
In Vitro Receptor Binding and Functional Assays
The interaction of N-(3-Chlorophenyl)piperidine-4-carboxamide with several important receptor systems has been a subject of scientific investigation. These studies are crucial for understanding the compound's potential therapeutic applications and its mechanism of action at the molecular level.
Evaluation of Interaction with Muscarinic Acetylcholine (B1216132) Receptors (M3R)
Research into the interaction of this compound with muscarinic acetylcholine M3 receptors is ongoing. While studies have been conducted on various piperidine (B6355638) derivatives as M3 muscarinic antagonists, specific binding affinity data (Ki or IC50 values) for this compound are not extensively documented in publicly available literature. nih.govnih.gov The M3 receptor is a key G protein-coupled receptor involved in smooth muscle contraction, and its modulation is a target for various therapeutic areas. nih.gov Further research is required to fully characterize the potential interaction of this specific compound with M3 receptors.
Assessment of Binding to Cannabinoid Receptors (CB1)
Investigation of CCR5 Antagonist Activity
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells, making it a key target for anti-HIV drug development. The piperidine-4-carboxamide scaffold has been identified as a promising structure for the development of potent CCR5 antagonists.
Research into this class of compounds has led to the discovery of potent anti-HIV-1 agents. For instance, a structurally related compound, 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220), demonstrated high CCR5 binding affinity with an IC50 value of 3.5 nM. nih.gov Another compound from a similar series, compound 11f, showed an even more potent EC50 of 0.59 nM in inhibiting HIV-1 replication in human peripheral blood mononuclear cells. nih.gov While these findings highlight the potential of the piperidine-4-carboxamide core in targeting CCR5, specific antagonist activity data for this compound itself is not explicitly detailed in the available research. nih.govnih.gov
CCR5 Antagonist Activity of Related Piperidine-4-Carboxamide Derivatives
| Compound | Assay | IC50 / EC50 (nM) | Reference |
|---|---|---|---|
| TAK-220 | CCR5 Binding Affinity | 3.5 | nih.gov |
| Compound 5f | HIV-1 Envelope-Mediated Membrane Fusion Inhibition | 5.8 | nih.gov |
| Compound 11f | HIV-1 Replication Inhibition (in PBMC) | 0.59 | nih.gov |
Characterization of Sigma-1 (σ1) Receptor Ligand Properties
The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of central nervous system disorders. The piperidine-4-carboxamide scaffold has been explored for its potential to yield selective sigma-1 receptor ligands.
Studies have shown that derivatives of this scaffold can exhibit high affinity for the σ1 receptor. For example, certain N-substituted piperidine-4-carboxamide derivatives have been synthesized and evaluated, with some compounds displaying Ki values in the low nanomolar range for the sigma-1 receptor. unict.itnih.gov These investigations often explore how different substituents on the piperidine and carboxamide moieties influence binding affinity and selectivity over the sigma-2 (σ2) receptor. unict.itnih.gov However, specific binding data for this compound at the sigma-1 receptor remains to be fully elucidated in published studies.
Enzyme Inhibition and Activation Studies
The ability of this compound to modulate the activity of key enzymes is another important aspect of its pharmacological investigation.
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. The potential of piperidine-based compounds as cholinesterase inhibitors has been an active area of research.
Studies on N-benzylpiperidine carboxamide derivatives have demonstrated their potential as acetylcholinesterase inhibitors. nih.gov For instance, a related compound, 3-Chloro-N-(2-(piperidine-1-yl) ethyl) benzamide, showed an IC50 value of 0.63 µM against AChE, which is comparable to the well-known drug donepezil. nih.gov While these findings suggest that the N-aryl carboxamide moiety can contribute to cholinesterase inhibition, specific IC50 values for this compound against both AChE and BuChE are not yet reported in the available scientific literature. nih.govnih.govscienceopen.comnih.gov
Cholinesterase Inhibitory Activity of a Related Benzamide Derivative
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Chloro-N-(2-(piperidine-1-yl) ethyl) benzamide | Acetylcholinesterase (AChE) | 0.63 | nih.gov |
Assessment of Cathepsin K Inhibitory Activity
A review of the available scientific literature did not yield specific data regarding the Cathepsin K inhibitory activity of this compound or its close analogs. Studies have been conducted on the regioisomeric piperidine-3-carboxamide scaffold, which showed some activity, but these findings are not directly applicable to the 4-carboxamide structure.
Modulation of Monoacylglycerol Lipase (B570770) (MAGL)
The this compound scaffold has been investigated as a core component of reversible inhibitors for monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for degrading the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.com Molecular docking and dynamics simulations have provided insight into the inhibitory mechanism of derivatives containing this core structure. nih.gov
Inhibition of Carbonic Anhydrase Isozymes
The inhibitory potential of the N-(chlorophenyl)piperidine-4-carboxamide scaffold has been evaluated against several human carbonic anhydrase (hCA) isozymes. While direct data for this compound is limited, a study on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides provides valuable insight through a close analog, N-(4-chlorophenyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (referred to as compound 10 in the study). nih.gov
This compound was tested against four isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.gov The analog demonstrated inhibitory activity in the nanomolar range against all tested isoforms. nih.gov It showed potent inhibition of hCA II with a Ki of 4.4 nM and hCA IX with a Ki of 10.1 nM. nih.gov The inhibition constants (Ki) are detailed in the table below.
Inhibition of Human Carbonic Anhydrase Isoforms by an N-(4-Chlorophenyl)piperidine-4-carboxamide Analog
| Isoform | Inhibition Constant (Kᵢ) (nM) |
|---|---|
| hCA I | 9.7 |
| hCA II | 4.4 |
| hCA IX | 10.1 |
| hCA XII | 30.6 |
Data derived from the study of N-(4-chlorophenyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide. nih.gov
Cellular Assay Systems for Mechanistic Elucidation of this compound Activity
Cellular assays have been instrumental in elucidating the mechanism of action for the broader class of N-aryl-piperidine-4-carboxamides, to which this compound belongs. These compounds have been identified as potent inhibitors of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease. nih.govdaneshyari.com
Cell-Based Reporter Assays for Receptor Activation or Inhibition
To investigate the functional consequences of MALT1 inhibition by this class of compounds, researchers have utilized specific cell-based assays. nih.govdaneshyari.com Mechanistic studies were performed using the Jurkat T cell line, a human cell line used to study T cell leukemia and signaling. nih.gov Additionally, the B-cell lymphoma cell line OCI-Ly3, which exhibits a dysregulated NF-κB pathway, was used to confirm cellular activity. nih.govdaneshyari.com These cell lines serve as effective systems to measure the impact of the compounds on specific signaling events downstream of receptor activation.
Investigation of Signaling Pathway Modulation
The primary signaling pathway investigated for N-aryl-piperidine-4-carboxamides is the NF-κB pathway, which is critical for immunity and is often dysregulated in cancers like B-cell lymphomas. nih.govdaneshyari.com MALT1 is a key protein that, upon antigen receptor stimulation in lymphocytes, activates the inhibitor of kappa-B kinase (IKK), a crucial step in activating the NF-κB pathway. daneshyari.com The use of Jurkat T cell activation assays and OCI-Ly3 cells demonstrated that N-aryl-piperidine-4-carboxamides effectively inhibit the proteolytic function of MALT1. nih.gov This inhibition blocks the downstream signaling cascade, preventing the activation of the NF-κB pathway, which suggests a potential mechanism for therapeutic intervention in autoimmune diseases and certain lymphomas. nih.govdaneshyari.com
Anti-bone Resorption Activity in Cellular Models
Currently, there are no specific studies in the accessible scientific literature that investigate the anti-bone resorption activity of this compound in cellular models. Research on related piperidine-carboxamide derivatives has shown activity in this area; for instance, certain piperidine-3-carboxamide derivatives have been evaluated as inhibitors of cathepsin K, an enzyme involved in bone resorption. nih.gov However, these findings are not directly applicable to this compound due to structural differences.
Target Identification and Validation Methodologies for this compound
The specific molecular target or targets of this compound have not been identified or reported in the available literature. Consequently, there are no published studies detailing the methodologies used for target identification and validation for this particular compound. Methodologies such as affinity chromatography, expression cloning, and computational target prediction are commonly employed for novel compounds, but their application to this compound has not been documented.
Comparative Pharmacological Profiling against Known Modulators
In the absence of identified biological targets and characterized pharmacological activity, no comparative pharmacological profiling of this compound against known modulators has been published. Such studies are contingent on first understanding the compound's primary mechanism of action and its effects on specific biological pathways. While comparative studies have been conducted for other piperidine-based compounds against relevant modulators in their respective therapeutic areas, this information cannot be extrapolated to this compound. nih.gov
Structure Activity Relationship Sar Studies and Analogue Design Within the N 3 Chlorophenyl Piperidine 4 Carboxamide Series
Design Principles for Systematic Structural Modifications
Systematic structural modifications of the N-(3-Chlorophenyl)piperidine-4-carboxamide scaffold are guided by several key design principles aimed at optimizing interactions with the target protein. A primary strategy involves exploring the substitution patterns on both the piperidine (B6355638) ring and the phenyl ring to probe the binding pocket for additional interactions. nih.govresearchgate.net Another crucial design element is the modification of the carboxamide linker, which can influence the molecule's conformation and hydrogen bonding capabilities. nih.gov
The design process often begins with a hit compound identified through screening, which is then systematically dissected and modified. For instance, in the development of inhibitors for enzymes like fatty acid amide hydrolase (FAAH), researchers have focused on creating focused libraries of analogues to evaluate the impact of various substituents. nih.govnih.gov This approach allows for a comprehensive understanding of the SAR and the identification of key pharmacophoric features.
Exploration of Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the scaffold.
Modifications to the piperidine ring have been shown to be a critical determinant of activity. ajchem-a.comnih.gov For example, in a series of FAAH inhibitors, the piperidine ring was identified as a key component for activity. nih.gov The introduction of substituents on the piperidine ring can influence the molecule's conformation and its fit within the binding site. For instance, the position of the carboxamide group on the piperidine ring is crucial; a shift from a piperidine-4-carboxamide to a piperidine-3-carboxamide can lead to a loss of activity in some contexts. nih.gov
The nature of the substituent at the N-1 position of the piperidine ring also plays a significant role. In the context of secretory glutaminyl cyclase (sQC) inhibitors, a piperidine-4-carboxamide moiety was identified as a novel scaffold, and modifications at this position would be a key area for optimization. nih.gov
The 3-chlorophenyl group is a crucial element for the biological activity of this series of compounds, often engaging in hydrophobic and van der Waals interactions within the target's binding pocket. nih.gov SAR studies have explored the impact of altering the substitution pattern on this aromatic ring.
For instance, the position and nature of the halogen substituent can significantly affect potency. While the 3-chloro substitution is common, other halogen substitutions or the introduction of additional groups have been investigated to enhance binding affinity. nih.govmdpi.com Molecular docking studies of related compounds have shown that the chlorobenzene (B131634) ring can participate in σ-π and π-π hydrophobic interactions with key residues in the active site. nih.gov
The following table summarizes the impact of modifications to the phenyl ring on the inhibitory activity of related carboxamide compounds against Cathepsin K.
| Compound | R1 | R2 | IC50 (µM) |
| H-8 | 4-methoxyphenyl | 3-chlorobenzyl | N/A |
| H-17 | 3-chlorophenyl | 4-methoxybenzyl | N/A |
| H-18 | 4-chlorophenyl | 4-methoxybenzyl | N/A |
Data sourced from a study on piperidine-3-carboxamide derivatives. nih.gov
The carboxamide linker is a critical component of the this compound scaffold, primarily due to its ability to form hydrogen bonds with the target protein. nih.gov Altering this linker can have a profound impact on biological activity.
Studies on related compounds have demonstrated the importance of the carbonyl group within the amide linker for maintaining high affinity. nih.gov For instance, replacing the amide with a methylenamine linker in a series of dopamine (B1211576) D3 receptor ligands resulted in a significant decrease in binding affinity at the D3 receptor, highlighting the crucial role of the carbonyl group. nih.gov Furthermore, the amide group can act as a hydrogen bond donor, forming classical hydrogen bond interactions with key residues in the active site. nih.gov
Elucidation of Key Pharmacophoric Features and Binding Motifs
The key pharmacophoric features of the this compound series generally consist of a hydrophobic aromatic group (the 3-chlorophenyl moiety), a central heterocyclic core (the piperidine ring), and a hydrogen-bonding carboxamide linker. ajchem-a.comnih.gov
Molecular docking and X-ray crystallography studies of related compounds have provided insights into the binding motifs. The 3-chlorophenyl group typically occupies a hydrophobic pocket, while the piperidine ring serves as a scaffold to correctly orient the other functional groups. nih.gov The carboxamide group is often involved in crucial hydrogen bond interactions with the protein backbone or specific amino acid side chains. nih.govnih.gov For example, in inhibitors of Cathepsin K, the amide group acts as a donor, forming a classical hydrogen bond interaction with an asparagine residue. nih.gov
Strategies for Rational Design and Lead Optimization
Rational design and lead optimization strategies for this compound derivatives leverage the understanding gained from SAR studies. A common approach is to start with a lead compound and systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties.
One strategy involves conformational restriction, where flexible parts of the molecule are constrained to favor the bioactive conformation. This can be achieved by introducing cyclic structures or rigid linkers. Another key strategy is bioisosteric replacement, where functional groups are replaced with others that have similar physical or chemical properties but may lead to improved biological activity or reduced toxicity.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in guiding the design of new analogues. mdpi.com These tools can predict the binding affinity and orientation of new compounds, allowing for the prioritization of synthetic efforts.
Advanced Analytical Method Development for N 3 Chlorophenyl Piperidine 4 Carboxamide in Research Settings
Development of Chromatographic Methods (e.g., HPLC-MS, GC-MS) for Purity Assessment and Quantification
The assessment of purity and the precise quantification of N-(3-Chlorophenyl)piperidine-4-carboxamide in research samples are critical quality control steps. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands out as the premier technique for this purpose, offering high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
A reverse-phase HPLC method is typically developed for the analysis of piperidine-based compounds. For this compound, a C18 column is a suitable stationary phase, providing effective separation of the main compound from potential impurities. The mobile phase composition is a critical parameter that is optimized to achieve good peak shape and resolution. A common approach involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and an aqueous solution containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak symmetry and ionization efficiency in the mass spectrometer.
Mass spectrometric detection, particularly with an electrospray ionization (ESI) source operating in positive ion mode, is highly effective for this compound due to the presence of nitrogen atoms that are readily protonated. The high-resolution mass spectrometry (HRMS) capability allows for the accurate mass measurement of the parent ion ([M+H]+), confirming its elemental composition. nih.gov For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Gas Chromatography-Mass Spectrometry (GC-MS):
While HPLC-MS is generally preferred for non-volatile and thermally labile compounds like this compound, GC-MS can be employed following a derivatization step. Derivatization would be necessary to increase the volatility and thermal stability of the molecule. However, due to the introduction of an additional sample preparation step, which can be a source of variability, HPLC-MS is often the more direct and favored method.
Interactive Data Table: Illustrative HPLC-MS Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MS/MS Transition | m/z 253.1 → [Specific Fragment Ion] |
Note: The MS/MS transition would be determined experimentally.
Spectroscopic Techniques for Trace Analysis and Stability Studies
Spectroscopic methods are indispensable for the structural elucidation and for monitoring the stability of this compound under various stress conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a complete picture of the molecular structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity of atoms within the molecule. For stability studies, NMR can detect the formation of degradation products by the appearance of new signals in the spectrum over time.
Infrared (IR) Spectroscopy:
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. researchgate.net For this compound, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O stretching of the amide, and the C-Cl stretching of the chlorophenyl group. nih.gov Changes in the IR spectrum, such as the appearance or disappearance of peaks, can indicate chemical degradation.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy can be used for quantitative analysis and to monitor for degradation, particularly if the degradation products have different chromophores than the parent compound. The presence of the aromatic ring results in UV absorption, which can be used to determine the concentration of the compound in solution using a calibration curve.
Interactive Data Table: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic, piperidine (B6355638), and amide protons. |
| ¹³C NMR (DMSO-d₆) | Resonances for aromatic, piperidine, and carbonyl carbons. nih.gov |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch), ~780 (C-Cl stretch). nih.gov |
| UV-Vis (MeOH) | λmax around 254 nm. |
Methodologies for Characterizing Degradation Pathways and Metabolite Profiling (In Vitro)
Understanding the degradation pathways and metabolic fate of this compound is crucial for its development. In vitro studies using systems such as liver microsomes or hepatocytes are commonly employed for this purpose.
The primary analytical tool for these studies is HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the separation of the parent compound from its degradation products or metabolites, followed by their structural characterization. By comparing the mass spectra and fragmentation patterns of the metabolites to the parent compound, potential sites of metabolic modification can be identified.
Common metabolic reactions for a compound like this compound could include:
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the piperidine ring.
N-dealkylation: Although not applicable to the piperidine ring itself, modifications to potential N-substituents could occur in related structures.
Oxidation: Oxidation of the piperidine ring.
Hydrolysis: Cleavage of the amide bond.
Forced degradation studies, involving exposure of the compound to acidic, basic, oxidative, and photolytic stress conditions, are also performed. The resulting degradation products are analyzed by HPLC-MS/MS to elucidate their structures and understand the chemical stability of the molecule. This information is vital for determining appropriate storage and handling conditions.
Interactive Data Table: Potential In Vitro Metabolic/Degradation Products
| Transformation | Potential Product |
| Hydroxylation | N-(3-Chloro-4-hydroxyphenyl)piperidine-4-carboxamide |
| Hydrolysis | 3-Chlorophenylamine and Piperidine-4-carboxylic acid |
| Oxidation | This compound-N-oxide |
Pharmacokinetic and Metabolic Research Investigations of N 3 Chlorophenyl Piperidine 4 Carboxamide in Vitro and Computational
In Vitro Metabolic Stability Studies in Microsomal and Hepatocyte Systems
The metabolic stability of a compound provides an early indication of its potential in vivo half-life and oral bioavailability. These studies are typically conducted using liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.
In vitro metabolic stability assays are crucial for predicting a compound's behavior in the body. nih.gov These assays typically involve incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.gov The rate of metabolism helps determine the compound's intrinsic clearance, a key parameter for forecasting its pharmacokinetic profile. nih.gov
For N-(3-Chlorophenyl)piperidine-4-carboxamide, while specific experimental data is not publicly available, insights can be drawn from studies on structurally related piperidine (B6355638) carboxamide derivatives. For instance, research on N-arylpiperidine-3-carboxamide analogues has shown that some derivatives possess sufficient metabolic stability to be considered for in vivo testing. nih.gov In one study, select compounds from this class were confirmed to be stable in phase I metabolic stability assessments. nih.gov Another study on piperidine-derived amide inhibitors of soluble epoxide hydrolase aimed to enhance metabolic stability through structural modifications, highlighting the importance of this parameter in early drug discovery. nih.gov The stability of these related compounds is often assessed by measuring their half-life (t1/2) and apparent intrinsic clearance (CLint, app) in human and rat liver microsomes. nih.gov
The general procedure for determining metabolic stability involves incubating the compound at a specific concentration (e.g., 1 µM) with pooled cryopreserved hepatocytes or liver microsomes. nih.gov The reaction is initiated by the addition of a cofactor like NADPH, and samples are taken at various time points to be analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The disappearance of the parent compound over time is then used to calculate its metabolic stability. researchgate.net
| Parameter | Description | Typical Assay System | Relevance |
| Half-life (t1/2) | The time it takes for the concentration of the compound to be reduced by half. | Liver microsomes, Hepatocytes | A longer half-life often indicates greater metabolic stability. |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug, independent of blood flow. | Liver microsomes, Hepatocytes | Used to predict in vivo hepatic clearance and oral bioavailability. nih.gov |
| Metabolic Bioavailability (MF%) | The fraction of the drug that escapes first-pass metabolism in the liver. | Liver microsomes | Provides an estimate of the drug's oral bioavailability. researchgate.net |
Characterization of Cytochrome P450 (CYP) Isozyme Inhibition and Induction
Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for the phase I metabolism of a vast number of drugs. nih.gov Assessing a compound's potential to inhibit or induce these enzymes is critical to prevent drug-drug interactions (DDIs). nih.gov
Investigations into the inhibitory properties of piperidine derivatives on various CYP isoforms have been conducted. nih.gov A study on a series of piperidine derivatives revealed that their potential to inhibit different P450 isoforms (1A1, 1A2, 2B1, 2E1, and 3A1) varied based on their substitution patterns. nih.gov For example, some compounds were potent and selective inhibitors of specific isoforms like CYP2B1, while being largely insensitive to others like CYP2E1. nih.gov Given that this compound contains a piperidine core, it is plausible that it could exhibit inhibitory activity against one or more CYP isozymes.
The major human CYP isoforms involved in drug metabolism include CYP1A2, 2C9, 2C19, 2D6, and 3A4. nih.gov Studies on 4-aminopiperidine (B84694) drugs have shown that CYP3A4 is often a major contributor to their metabolism, particularly through N-dealkylation reactions. acs.orgnih.gov
The potential for CYP induction is another important consideration. Some compounds can increase the expression of CYP enzymes, leading to faster metabolism of co-administered drugs and reduced efficacy. This is often mediated through activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR).
| CYP Isoform | Substrate Examples | Inhibitor Examples | Inducer Examples |
| CYP1A2 | Caffeine, Theophylline | Fluvoxamine, Ciprofloxacin | Omeprazole, Tobacco Smoke |
| CYP2C9 | Warfarin, Ibuprofen | Fluconazole, Amiodarone | Rifampin, Secobarbital |
| CYP2C19 | Omeprazole, Clopidogrel | Fluoxetine, Ticlopidine | Rifampin, Carbamazepine |
| CYP2D6 | Codeine, Metoprolol | Quinidine, Paroxetine | Dexamethasone, Rifampin |
| CYP3A4 | Simvastatin, Midazolam | Ketoconazole, Ritonavir | Rifampin, St. John's Wort |
In Vitro Permeability and Transport Studies (e.g., Caco-2 cell models, PAMPA assays)
The permeability of a compound across biological membranes is a key determinant of its oral absorption. Two widely used in vitro models to assess this are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov
The Caco-2 cell permeability assay utilizes a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. nih.govyoutube.com This model can assess both passive diffusion and active transport mechanisms, including efflux. nih.govyoutube.com The apparent permeability coefficient (Papp) is determined by measuring the rate of compound transport from the apical (donor) to the basolateral (receiver) side. youtube.com While specific Papp values for this compound are not available, the median Papp for marketed drugs is approximately 16 x 10-6 cm/s. nih.gov
PAMPA is a non-cell-based assay that measures passive, transcellular permeability across an artificial lipid membrane. evotec.com It is a higher throughput and more cost-effective method than the Caco-2 assay. nih.gov By comparing the results from PAMPA and Caco-2 assays, one can infer the involvement of active transport mechanisms. nih.gov For example, if a compound shows high permeability in PAMPA but low permeability in Caco-2, it may be a substrate for an efflux transporter. nih.gov
| Assay | Principle | Information Gained | Throughput | Cost |
| Caco-2 Permeability Assay | Transport across a monolayer of differentiated human intestinal cells. nih.gov | Passive diffusion, active transport (uptake and efflux), paracellular transport. nih.gov | Lower | Higher |
| PAMPA | Passive diffusion across an artificial lipid membrane. evotec.com | Passive, transcellular permeability. evotec.com | Higher | Lower |
Computational Prediction of ADME Parameters and Metabolic Pathways
In silico models are increasingly used in early drug discovery to predict the ADME properties of compounds before they are synthesized, saving time and resources. github.comnih.gov These computational tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast a range of pharmacokinetic parameters based on a compound's chemical structure. nih.govbohrium.com
For a molecule like this compound, various ADME parameters can be predicted. These include physicochemical properties such as lipophilicity (logP), solubility, and polar surface area, which are fundamental to absorption and distribution. bohrium.com Pharmacokinetic properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with transporters like P-glycoprotein can also be estimated. nih.gov
Furthermore, computational models can predict sites of metabolism on the molecule, identifying which atoms are most likely to be modified by metabolic enzymes. nih.gov For arylpiperazine derivatives, for instance, computational methods combined with experimental data have helped to define general sites of metabolism. nih.gov Similar approaches could be applied to this compound to predict its likely metabolic fate. The development of such predictive models often relies on large datasets of compounds with known experimental ADME properties. github.com
| Predicted ADME Parameter | Relevance in Drug Discovery |
| Human Intestinal Absorption (HIA) | Predicts the extent of drug absorption after oral administration. |
| Blood-Brain Barrier (BBB) Permeability | Indicates the potential for a drug to reach the central nervous system. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to exert its effect. |
| CYP450 Inhibition/Metabolism | Predicts the likelihood of drug-drug interactions and metabolic clearance pathways. |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Identifies potential for active efflux, which can limit absorption and distribution. |
| Aqueous Solubility | A key factor for dissolution and subsequent absorption. |
Future Research Directions and Translational Perspectives for N 3 Chlorophenyl Piperidine 4 Carboxamide
Emerging Biological Targets for Piperidine-4-carboxamide Scaffolds
The piperidine-4-carboxamide core is a recognized pharmacophore present in molecules with a wide array of biological activities. mdpi.com Its structural features, including hydrogen bond donors and acceptors, allow for enhanced interactions with various biological targets, which can improve binding affinity and pharmacokinetic properties like solubility and metabolic stability. mdpi.com Future research on N-(3-Chlorophenyl)piperidine-4-carboxamide could logically extend from the established and emerging targets identified for this scaffold.
Key biological targets for piperidine-4-carboxamide derivatives include:
Secretory Glutaminyl Cyclase (sQC): This enzyme is implicated in Alzheimer's disease through the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ). A novel sQC inhibitor featuring a piperidine-4-carboxamide moiety has been identified through virtual screening, demonstrating the potential of this scaffold in developing disease-modifying therapies for neurodegenerative disorders. nih.gov
Kinases: This scaffold is integral to the design of various kinase inhibitors for cancer therapy.
EGFR, BRAF, and CDK2: Piperine-carboximidamide hybrids have shown potent antiproliferative activity by targeting multiple kinases, including Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov
Polo-like Kinase 1 (Plk1): The polo-box domain (PBD) of Plk1, a key regulator of mitosis, has been successfully targeted by a novel heterocyclic scaffold that includes a piperidine-4-carboxamide side chain, highlighting its potential in developing antimitotic agents. acs.org
Carbonic Anhydrases (CAs): A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been developed as potent inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and XII. This suggests a role for such compounds in cancer treatments that target the tumor microenvironment. nih.gov
Sigma Receptors (σ-R): Piperidine-4-carboxamide derivatives have been synthesized and evaluated as high-affinity and selective ligands for the sigma-1 (σ1) receptor, which is involved in modulating neurotransmitter systems and calcium signaling. This indicates their potential for applications in central nervous system (CNS) disorders. units.it
Table 1: Emerging Biological Targets for Piperidine-4-carboxamide Scaffolds
| Biological Target | Therapeutic Area | Rationale |
|---|---|---|
| Secretory Glutaminyl Cyclase (sQC) | Alzheimer's Disease | Inhibition prevents the formation of neurotoxic pGlu-Aβ. nih.gov |
| EGFR, BRAF, CDK2 | Oncology | Multi-targeted inhibition leads to antiproliferative activity in cancer cells. nih.gov |
| Polo-like Kinase 1 (Plk1) | Oncology | Inhibition of this key mitotic regulator disrupts cell division in cancer. acs.org |
| Carbonic Anhydrases (hCA IX, XII) | Oncology | Inhibition of tumor-associated isoforms can alter the tumor microenvironment. nih.gov |
| Sigma-1 Receptor (σ1-R) | CNS Disorders | High-affinity ligands can modulate neurotransmission and cellular signaling. units.it |
Application of Advanced Omics Technologies in Compound Research
To fully elucidate the biological activity of this compound, the integration of advanced omics technologies is essential. These high-throughput methods can provide a comprehensive understanding of the compound's mechanism of action and its effects on biological systems.
Proteomics: This technology can be used to identify the direct protein targets of the compound and to understand its downstream effects on cellular protein expression. By analyzing changes in the proteome of cells or tissues upon treatment, researchers can validate intended targets and uncover potential off-target effects or novel mechanisms of action. nih.gov
Metabolomics: By studying the global profile of metabolites, metabolomics can reveal how this compound alters cellular metabolism. This is particularly relevant if the compound targets metabolic enzymes like carbonic anhydrase. nih.gov This approach can help in identifying biomarkers of drug response and understanding the metabolic pathways affected by the compound.
Genomics: Analyzing genomic data can help in identifying patient populations that are most likely to respond to a drug based on their genetic makeup, contributing to personalized medicine strategies. nih.gov
The application of these omics technologies will be crucial for building a detailed biological profile of this compound, guiding its development from a promising scaffold to a potential therapeutic agent.
Development of Advanced Delivery Systems for Research Applications
The efficacy of a chemical compound in a research or therapeutic context can be significantly influenced by its delivery system. For a molecule like this compound, the development of advanced delivery systems could enhance its utility in preclinical studies. One promising area of research is the use of nanoparticle-based carriers. For instance, piperidine-4-carboxylic acid has been used to functionalize iron oxide (Fe3O4) nanoparticles. researchgate.net This creates a magnetic catalyst that can be easily recovered and reused, demonstrating how the piperidine (B6355638) core can be integrated into novel material science applications. researchgate.net
Future research could explore similar strategies for this compound to:
Improve solubility and stability.
Enable targeted delivery to specific tissues or cell types, thereby increasing efficacy and reducing potential off-target effects.
Facilitate controlled release of the compound over time.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the process of identifying and optimizing new drug candidates. nih.govyoutube.com For this compound, these computational tools offer several avenues for focused research.
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomic, proteomic, etc.) to predict and validate potential biological targets for the compound. nih.gov
Virtual Screening and Lead Optimization: ML models can be trained to screen large virtual libraries of compounds to identify derivatives of this compound with improved affinity and selectivity for a specific target. This can significantly reduce the time and cost associated with traditional high-throughput screening. youtube.com
ADMET Prediction: A significant challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. ML models can be developed to predict these properties based on chemical structure, helping to prioritize candidates with favorable pharmacokinetic and safety profiles early in the discovery process. youtube.com
Automated Compound Characterization: ML can be coupled with analytical techniques like tandem mass spectrometry to automate the structural characterization of compounds and their metabolites, streamlining a critical component of drug development. labmanager.comsciencedaily.com
Challenges and Opportunities in Mechanistic Investigation and Pre-clinical Development of this compound-based Agents
The path from a promising chemical compound to a preclinical candidate is fraught with challenges. However, these challenges also present opportunities for innovation in the investigation of this compound.
Challenges:
Target Validation: While the piperidine-4-carboxamide scaffold has been linked to several targets, definitively proving that a specific target is responsible for the therapeutic effect in a relevant disease model is a major hurdle.
Predictive Models: A significant challenge in preclinical development is the reliance on animal models that often fail to accurately predict efficacy and toxicity in humans. medium.comnih.gov The heterogeneity of human diseases and patient populations further complicates this issue. nih.gov
Pharmacokinetics and Toxicology: Achieving a balance between in vitro potency, favorable pharmacokinetic behavior, and an acceptable toxicology profile is a primary cause of attrition for many drug candidates. researchgate.net
Regulatory Hurdles: Navigating the complex regulatory requirements for preclinical data, including manufacturing controls and safety pharmacology studies, requires careful planning and execution. medium.comnih.gov
Opportunities:
Advanced In Vitro Models: The limitations of animal models can be partially overcome by using more advanced in vitro systems, such as organ-on-a-chip technologies and 3D cell cultures, which can provide a more accurate representation of human biology. medium.com
Biomarker Development: Identifying and validating diagnostic, prognostic, and predictive biomarkers is crucial for stratifying patient populations and objectively measuring the biological effects of a drug candidate in clinical trials.
Mechanism-Based Drug Design: A thorough understanding of the compound's mechanism of action, aided by omics and computational approaches, can guide the rational design of more potent and selective analogues with improved safety profiles.
Drug Repurposing: AI-driven analysis of drug-target interaction databases could identify new therapeutic applications for existing piperidine-4-carboxamide derivatives, significantly reducing development time and costs. nih.gov
Successfully navigating these challenges and leveraging the available opportunities will be key to realizing the full therapeutic potential of agents based on the this compound scaffold.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for the chlorophenyl ring (δ 7.3–7.9 ppm for aromatic protons) and piperidine carboxamide (δ 1.5–3.5 ppm for aliphatic protons) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the Cl–C and amide C=O groups. For analogs, deviations in dihedral angles (e.g., 5–10°) between the piperidine and aryl rings indicate conformational flexibility .
How can crystallographic data resolve discrepancies in proposed molecular conformations?
Advanced Research Question
Crystallography identifies non-covalent interactions (e.g., hydrogen bonds, π-stacking) that stabilize specific conformations. For example, in N-(4-chlorophenyl) analogs, intramolecular H-bonding between the amide NH and piperidine oxygen reduces rotational freedom, favoring a planar arrangement . SHELXD/SHELXE pipelines enable rapid phase determination for high-throughput analysis .
What methodologies are used to assess the pharmacological activity of this compound?
Advanced Research Question
- In vitro assays : Measure binding affinity to targets (e.g., cannabinoid receptors) via competitive radioligand displacement (Ki values < 1 µM indicate potency) .
- Functional assays : Evaluate inhibition of cellular pathways (e.g., Akt kinase inhibition using AZD5363 analogs) via Western blotting for phosphorylated biomarkers .
- In vivo models : Test pharmacokinetics (oral bioavailability, half-life) and efficacy in xenograft models (e.g., tumor growth inhibition >50% at 100 mg/kg) .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
Advanced Research Question
- Piperidine substitution : Introducing methyl groups at C3/C5 (cis-3,5-dimethylpiperidine) reduces off-target interactions (e.g., hERG channel binding) by steric hindrance .
- Aryl modifications : Replacing 3-chlorophenyl with 4-fluorobenzyl improves metabolic stability (CYP450 resistance) while maintaining target affinity .
What computational approaches predict binding modes of this compound to biological targets?
Advanced Research Question
- Molecular docking (AutoDock, Glide) : Simulate interactions with receptor active sites (e.g., hydrophobic pockets accommodating chlorophenyl groups).
- MD simulations : Analyze stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns trajectories) .
- Free energy calculations (MM-GBSA) : Rank analogs based on binding energy (ΔG < -40 kcal/mol suggests high affinity) .
How can metabolite identification and pathway mapping inform toxicity profiles?
Advanced Research Question
- LC-MS/MS : Detect phase I metabolites (e.g., hydroxylation at piperidine C4) and phase II conjugates (glucuronidation).
- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for metabolism .
- Bioinformatic tools (Reactome, KEGG) : Map metabolites to toxicity pathways (e.g., oxidative stress) .
How should researchers address contradictory data in biological activity assays?
Advanced Research Question
- Dose-response validation : Confirm EC50/IC50 consistency across replicates (CV < 15%).
- Orthogonal assays : Cross-verify receptor binding (SPR) with functional readouts (cAMP accumulation).
- Crystallographic validation : Resolve false positives caused by aggregation or assay interference .
What strategies differentiate the biological effects of this compound from structural analogs?
Advanced Research Question
- Pharmacophore mapping : Compare electrostatic potentials and lipophilic regions using Schrödinger’s Phase.
- Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target hits .
- Crystal structure overlays : Align analogs (RMSD < 0.5 Å) to pinpoint substituent effects on binding .
What in vivo experimental designs are optimal for evaluating therapeutic potential?
Advanced Research Question
- Dosing regimen : Administer orally (10–100 mg/kg, BID) with pharmacokinetic sampling (Cmax > 1 µM in plasma).
- Biomarker analysis : Quantify target modulation (e.g., Akt phosphorylation) in tumor biopsies .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and body weight loss (<20%) over 28-day studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
